molecular formula C9H13NOS B3199504 2-((3-Methoxyphenyl)thio)ethanamine CAS No. 1016877-42-1

2-((3-Methoxyphenyl)thio)ethanamine

Cat. No.: B3199504
CAS No.: 1016877-42-1
M. Wt: 183.27 g/mol
InChI Key: USPPRAOYKHROEO-UHFFFAOYSA-N
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Description

2-((3-Methoxyphenyl)thio)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the benzene ring and a thioether linkage connecting the benzene ring to an ethanamine moiety

Scientific Research Applications

2-((3-Methoxyphenyl)thio)ethanamine has several scientific research applications:

Future Directions

: Sigma-Aldrich: 3-Methoxyphenethylamine : Sigma-Aldrich: 3-Methoxyphenethylamine : NIST Chemistry WebBook: 2-(3-Methoxyphenyl)ethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxyphenyl)thio)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenol with thioacetic acid to form 3-methoxyphenyl thioacetate. This intermediate is then subjected to a nucleophilic substitution reaction with ethylenediamine to yield this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxyphenyl)thio)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((3-Methoxyphenyl)thio)ethanamine involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways. The compound may act as a ligand for specific receptors, influencing their activity and leading to changes in neurotransmitter release and uptake. This modulation can result in altered mood and behavior, which is why it is being studied for potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Methoxyphenyl)thio)ethanamine is unique due to the presence of both a methoxy group and a thioether linkage. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for specific synthetic and research applications. Its ability to modulate neurotransmitter systems also sets it apart from other similar compounds, highlighting its potential in medicinal chemistry .

Properties

IUPAC Name

2-(3-methoxyphenyl)sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPPRAOYKHROEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-methoxybenzenethiol (5 g), 2-chloroethylamine hydrochloride (1.1 eq.) and Cs2CO3 (2.2 eq.) in CH3CN (60 mL) was stirred at 60° C. for 20 h. To the reaction mixture, EtOAc (100 mL) was added, and washed with H2O (2×30 mL). The organic phase was concentrated under reduced pressure to give product 20 (Yield: 6.2 g, 95%), which appeared to be pure by TLC and NMR and was used for the next step reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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